molecular formula C50H88S8 B14132037 Octakis(pentylsulfanyl)naphthalene CAS No. 88977-47-3

Octakis(pentylsulfanyl)naphthalene

Cat. No.: B14132037
CAS No.: 88977-47-3
M. Wt: 945.8 g/mol
InChI Key: DMAFDQLDVCPIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octakis(pentylsulfanyl)naphthalene is a highly substituted naphthalene derivative characterized by the presence of eight pentylsulfanyl groups attached to the naphthalene core This compound belongs to a class of octasubstituted naphthalenes, which are known for their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octakis(pentylsulfanyl)naphthalene typically involves the reaction of octafluoronaphthalene with the sodium salt of pentylthiol in a suitable solvent such as 1,3-dimethylimidazolidin-2-one . The reaction proceeds through nucleophilic substitution, where the fluorine atoms are replaced by pentylsulfanyl groups. The reaction conditions generally include moderate temperatures and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Octakis(pentylsulfanyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the naphthalene core can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The pentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium salts of various thiols, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Naphthalene derivatives with different substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of octakis(pentylsulfanyl)naphthalene involves its interaction with molecular targets through its sulfanyl groups. These groups can form coordination complexes with metal ions, leading to the formation of unique structures with potential catalytic and electronic properties . The naphthalene core can also participate in π-π interactions, contributing to its ability to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octakis(pentylsulfanyl)naphthalene is unique due to its specific substitution pattern and the presence of pentyl groups, which impart distinct solubility and reactivity properties. This makes it a valuable compound for the synthesis of novel materials and for exploring new chemical reactions.

Properties

CAS No.

88977-47-3

Molecular Formula

C50H88S8

Molecular Weight

945.8 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis(pentylsulfanyl)naphthalene

InChI

InChI=1S/C50H88S8/c1-9-17-25-33-51-43-41-42(45(53-35-27-19-11-3)48(56-38-30-22-14-6)47(43)55-37-29-21-13-5)46(54-36-28-20-12-4)50(58-40-32-24-16-8)49(57-39-31-23-15-7)44(41)52-34-26-18-10-2/h9-40H2,1-8H3

InChI Key

DMAFDQLDVCPIIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=C(C(=C(C2=C1C(=C(C(=C2SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC)SCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.